6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Description
6-Bromo-2-naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS 15548-61-5) is a glycoside derivative characterized by a β-D-glucopyranose core substituted at the anomeric position with a 6-bromo-2-naphthyl group. The molecule also features a 2-acetamido-2-deoxy modification on the glucopyranose ring, enhancing its specificity as a substrate or inhibitor for enzymes like β-N-acetylhexosaminidases . Its molecular formula is C₁₆H₁₇BrO₆ (molecular weight: 385.21 g/mol), and it exhibits moderate solubility in polar solvents, making it suitable for biochemical assays .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-(6-bromonaphthalen-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO6/c1-9(22)20-15-17(24)16(23)14(8-21)26-18(15)25-13-5-3-10-6-12(19)4-2-11(10)7-13/h2-7,14-18,21,23-24H,8H2,1H3,(H,20,22)/t14-,15-,16-,17-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLZKJDWMYDYOK-DUQPFJRNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC3=C(C=C2)C=C(C=C3)Br)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC3=C(C=C2)C=C(C=C3)Br)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves multiple steps, starting with the bromination of 2-naphthol to introduce the bromo group at the 6-position. This is followed by the formation of the glucopyranoside moiety through glycosylation reactions, often using protecting groups to ensure selectivity. The acetamido group is then introduced through acetylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted naphthyl derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a substrate in glycosidase enzyme studies.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Employed in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside exerts its effects involves its interaction with specific molecular targets and pathways. The bromo group and the glucopyranoside moiety play crucial roles in its biological activity, potentially interacting with enzymes or receptors to elicit a response.
Comparison with Similar Compounds
Anomeric Configuration Variants
- 6-Bromo-2-naphthyl α-D-Glucopyranoside (CAS 25696-57-5): The α-anomer differs in the stereochemistry at the anomeric carbon (C1), which significantly impacts enzyme recognition. For instance, β-glucosidases typically hydrolyze β-anomers, while α-specific enzymes are rare. This difference is critical in designing enzyme-specific substrates .
Sugar Moiety Variants
- 6-Bromo-2-naphthyl β-D-Galactopyranoside (CAS 15572-30-2): Replacing glucose with galactose alters the stereochemistry at the C4 hydroxyl group, shifting substrate specificity from β-glucosidases to β-galactosidases. This compound is widely used to study lactose metabolism and lysosomal storage disorders .
- 6-Bromo-2-naphthyl β-D-Mannopyranoside (CAS 28541-84-6): The mannose configuration (C2 and C4 hydroxyls) makes this compound a potent inhibitor of α-mannosidase, blocking oligosaccharide processing in glycoproteins.
Functional Group Modifications
- Phenyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside (Ph-GlcNAc): A simpler analog lacking the bromonaphthyl group. It is a standard substrate for β-N-acetylhexosaminidases, with hydrolysis rates up to 85% for fungal enzymes (e.g., Penicillium spp.). The absence of bromine reduces steric hindrance, enhancing enzyme accessibility .
- 4-Deoxy Derivatives (e.g., 2-Acetamido-2,4-Dideoxy-β-D-Glucopyranosides): Removal of the C4 hydroxyl group increases hydrophobicity and alters enzyme kinetics.
Enzymatic Activity and Substrate Specificity
Hydrolysis Rates
Key Findings :
Biological Activity
6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a synthetic compound that has garnered attention in biological research due to its potential applications in enzymatic assays and as a substrate for various biochemical analyses. This article explores its biological activity, focusing on its use as a chromogenic substrate for detecting chitinase activity, as well as its interactions with various enzymes.
The chemical structure of 6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can be described by the following characteristics:
- Molecular Formula : C16H17BrN2O6
- Molecular Weight : 415.22 g/mol
- Solubility : Soluble in organic solvents such as pyridine and dimethyl sulfoxide (DMSO).
Enzymatic Substrate
One of the primary applications of 6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is as a substrate for detecting chitinase activity. Chitinases are enzymes that catalyze the hydrolysis of chitin, a key component of fungal cell walls and exoskeletons of arthropods. The hydrolysis of this compound results in a colorimetric change that can be quantitatively measured, making it useful in various biological assays.
| Enzyme | Activity | Detection Method |
|---|---|---|
| Chitinase | Hydrolyzes chitin | Colorimetric assay using substrates |
| β-Glycosidase | Hydrolyzes β-glycosidic bonds | Fast Blue BB assay |
| α-Galactosidase | Hydrolyzes α-galactosidic bonds | Substrate-specific assays |
Case Studies
-
Chitinase Activity Detection
In a study examining the detection of chitinase activity, researchers utilized 6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside to assess enzyme activity in various fungal species. The chromogenic nature of the substrate allowed for easy visualization and quantification of enzyme activity, demonstrating its effectiveness in microbiological assays . -
β-Glycosidase Assays
Another significant application was reported in the context of β-glycosidase assays. The compound was employed to evaluate enzyme activity in Candida albicans, revealing discrepancies between commercial kit measurements and experimental results. This highlights the importance of substrate choice in accurately measuring enzymatic activity .
The biological activity of 6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is primarily attributed to its ability to mimic natural substrates for glycosidases. Upon hydrolysis, it produces a colored product that can be easily quantified spectrophotometrically. This mechanism is crucial for understanding enzyme kinetics and substrate specificity in various biological contexts.
Comparative Studies
Comparative studies have shown that this compound exhibits higher sensitivity and specificity compared to other traditional substrates used for similar enzymatic assays. For instance, when tested against alternative chromogenic substrates, it consistently provided clearer results with lower background interference .
Q & A
Q. What are the standard synthetic routes for 6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, and how are stereoselectivity and yield optimized?
The synthesis typically involves glycosylation of a protected glucosamine derivative with a bromonaphthyl donor. Key steps include:
- Stereoselective amination : Using manganese complexes (e.g., (saltmen)Mn(15N)) to achieve gluco configuration selectivity (11:1 ratio) .
- Protecting group strategies : Acetyl, benzyl, or phthalimido groups are employed to shield reactive hydroxyls and amines during glycosylation .
- Glycosylation donors : Trichloroacetimidate or chloride donors (e.g., disaccharide chloride in ) improve coupling efficiency .
- Yield optimization : Silver(I) oxide or TBAHS (tetrabutylammonium hydrogen sulfate) enhances reactivity, though yields vary (e.g., 46% in multi-step syntheses) .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield/Stereoselectivity | Reference |
|---|---|---|---|
| Amination | (saltmen)Mn(15N), D-glucal | 11:1 gluco selectivity | |
| Glycosylation | Ag₂O, [13C]iodomethane | 46% overall yield |
Q. How is 6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside used to assay beta-glycosidase activity?
This compound serves as a chromogenic substrate for beta-glycosidases (e.g., beta-galactosidase). Upon enzymatic hydrolysis, the 6-bromo-2-naphthyl aglycone is released, forming an insoluble colored product when coupled with diazonium salts (e.g., Fast Garnet) .
Q. What analytical techniques are critical for characterizing this compound and its synthetic intermediates?
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., [M + Na]+ peaks) .
- NMR Spectroscopy : Assigns anomeric configuration (e.g., β-linkage via J = 7.6–7.9 Hz coupling constants) and monitors deprotection .
- TLC/HPLC : Tracks reaction progress and purity (e.g., hexane/acetone mobile phases) .
Table 2 : Key NMR Signals for Intermediate in
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-1 | 5.40 | d (J=7.6 Hz) | β-Glucopyranoside |
| NH | 8.69 | s | Acetamido proton |
Advanced Research Questions
Q. How can conflicting stereoselectivity data in glycosylation reactions be resolved?
Discrepancies in stereoselectivity (e.g., gluco vs. altro products) arise from donor/acceptor mismatches or solvent effects. Strategies include:
- Donor tuning : Use electron-deficient donors (e.g., trichloroacetimidates) to favor β-selectivity .
- Additives : Silver salts or Lewis acids (e.g., BF₃·Et₂O) stabilize oxocarbenium intermediates, improving selectivity .
- Computational modeling : Predict transition states using quantum chemistry (e.g., ICReDD’s reaction path search methods) .
Q. What methodologies address low enzymatic hydrolysis rates in complex biological matrices?
- Fluorogenic derivatives : Replace bromonaphthyl with fluorogenic groups (e.g., 5-bromo-6-chloroindolyl) for enhanced sensitivity in live-cell imaging .
- Co-immobilization : Couple the substrate with zinc compounds to precipitate products, reducing background noise .
- Reporter gene systems : Fuse beta-galactosidase with target promoters (e.g., lacZ) for gene expression tracking .
Q. How can synthetic protocols be adapted for isotopic labeling (e.g., 13C, 15N) to study enzyme mechanisms?
- Isotope incorporation : Use labeled reagents like [13C]iodomethane or (saltmen)Mn(15N) during amination .
- Stable isotope tracing : Monitor labeled hydrolysis products via LC-MS to elucidate catalytic pathways .
Table 3 : Isotopic Labeling Strategies
| Isotope | Reagent | Application |
|---|---|---|
| 13C | [13C]iodomethane | Methyl group tracking in HRMS |
| 15N | (saltmen)Mn(15N) | Amine group mechanistic studies |
Q. What novel applications exist beyond enzymatic assays, and what methodological challenges persist?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
